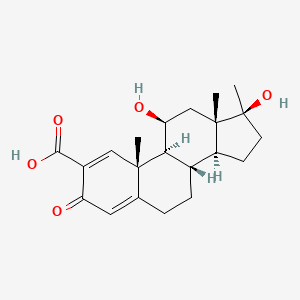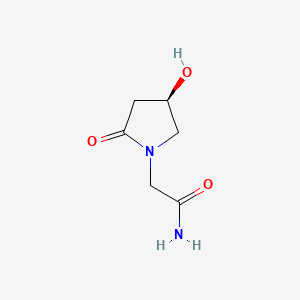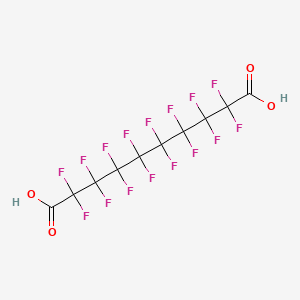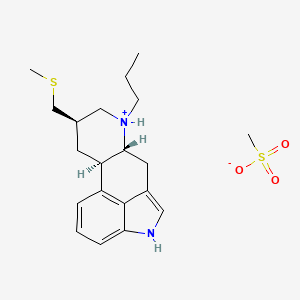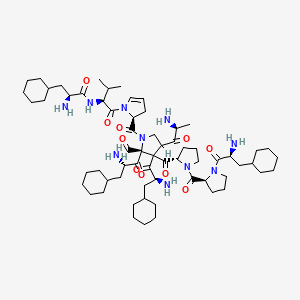
PF-02413873
Vue d'ensemble
Description
PF-2413873, also known as PF-02413873, is a potent, selective, fully competitive, and orally active nonsteroidal progesterone receptor antagonist. It has a Ki value of 2.6 nM, indicating its high affinity for the progesterone receptor. This compound can block progesterone binding and progesterone receptor nuclear translocation, inhibiting endometrial growth in vivo .
Applications De Recherche Scientifique
PF-2413873 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the role of progesterone receptors in various biological processes and diseases. In medicine, PF-2413873 is investigated for its potential use in treating conditions like endometriosis, where it can reduce endometrial growth. The compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body .
Mécanisme D'action
PF-2413873 exerts its effects by binding to the progesterone receptor and preventing progesterone from binding to the same receptor. This blockade inhibits the receptor’s nuclear translocation and subsequent activation of target genes. The molecular targets involved include the progesterone receptor and the pathways regulated by this receptor, which are crucial for processes like endometrial growth .
Analyse Biochimique
Biochemical Properties
PF-02413873 has a Ki of 2.6 nM, indicating its strong binding affinity to the progesterone receptor . It can block progesterone binding and PR nuclear translocation . This interaction with the progesterone receptor is competitive, meaning it competes with progesterone for the same binding site on the receptor .
Cellular Effects
This compound has been shown to inhibit endometrial growth in vivo . This suggests that it has significant effects on cellular processes, particularly those related to cell proliferation. It influences cell function by blocking the action of progesterone, a hormone that plays a key role in the menstrual cycle and pregnancy .
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking the binding of progesterone to its receptor and preventing the nuclear translocation of the progesterone receptor . This prevents the progesterone receptor from exerting its effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. Clearance (CL) of this compound was found to be high in rat and low in dog, consistent with metabolic stability determined in liver microsomes and hepatocytes in these species .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For example, in cynomolgus macaques, this compound induced a statistically significant reduction in endometrial thickness at doses of 2.5 and 10 mg/kg .
Metabolic Pathways
This compound is metabolized predominantly through cytochrome P450 (CYP)-catalyzed oxidative metabolism . This suggests that it is involved in metabolic pathways that include enzymes of the CYP family.
Transport and Distribution
Its oral bioavailability and effects on various tissues suggest that it is effectively distributed throughout the body .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely that it interacts with progesterone receptors located in the cytoplasm of cells. Upon binding, it prevents the receptors from translocating to the nucleus .
Méthodes De Préparation
The synthesis of PF-2413873 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a solid form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .
Analyse Des Réactions Chimiques
PF-2413873 undergoes various chemical reactions, primarily involving its interaction with the progesterone receptor. The compound is known for its antagonist activity, which means it binds to the receptor without activating it, thereby blocking the action of progesterone. The major products formed from these reactions are the inhibited forms of the progesterone receptor, preventing the receptor’s usual biological effects .
Comparaison Avec Des Composés Similaires
PF-2413873 is unique compared to other progesterone receptor antagonists due to its high selectivity and potency. Similar compounds include mifepristone (RU-486), which also acts as a progesterone receptor antagonist but has a different pharmacological profile. PF-2413873’s nonsteroidal nature and oral activity make it a valuable tool for research and potential therapeutic applications .
Propriétés
IUPAC Name |
4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFGZNVRVZHUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936345-35-6 | |
| Record name | PF-02413873 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936345356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-02413873 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH83GLG04S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



